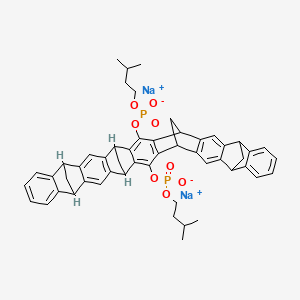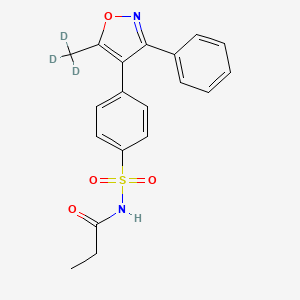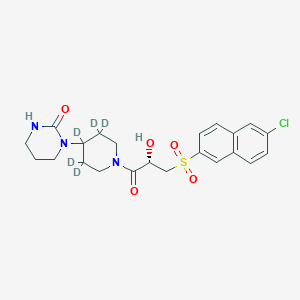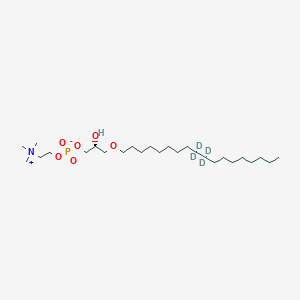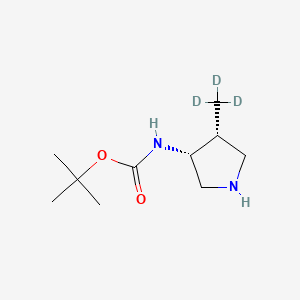
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3: is a deuterated derivative of a carbamate compound. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl carbamate group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
Spectroscopy: Deuterated compounds are valuable in NMR spectroscopy for reducing background signals.
Biology
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of drugs in biological systems.
Medicine
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Deuterated drugs may have improved pharmacological properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 depends on its specific application. In pharmacokinetics, for example, the deuterium atoms can alter the metabolic stability of the compound, leading to changes in its biological activity. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The non-deuterated version of the compound.
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d2: A partially deuterated version.
Uniqueness
The presence of deuterium in tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 makes it unique compared to its non-deuterated or partially deuterated counterparts. Deuterium can influence the compound’s physical, chemical, and biological properties, making it valuable for specific scientific applications.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3 |
Clé InChI |
BKITXDSDJGOXPN-NJRXSWGXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
SMILES canonique |
CC1CNCC1NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


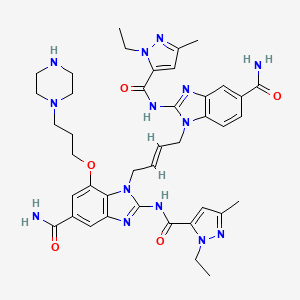
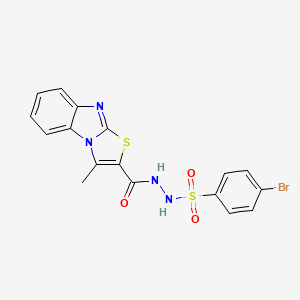
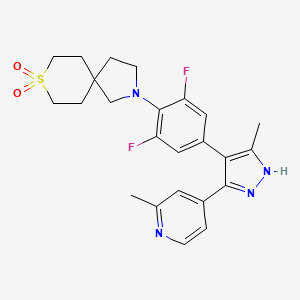
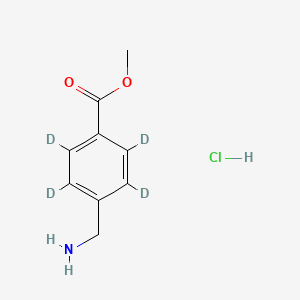
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
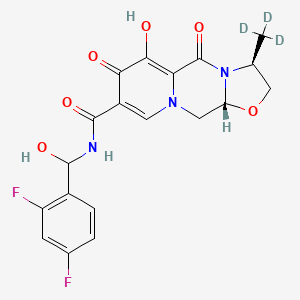
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
